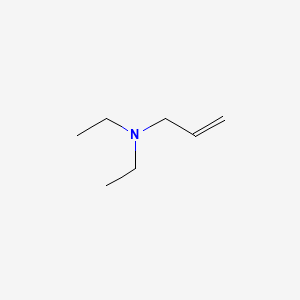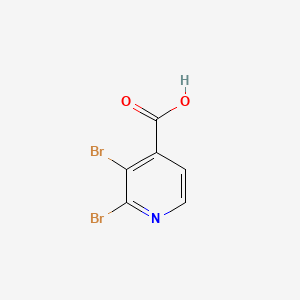
N,N-Diethylallylamine
描述
N,N-Diethylallylamine is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications. It is also referred to as N-Allyldiethylamine.
准备方法
Synthetic Routes and Reaction Conditions: N,N-Diethylallylamine can be synthesized through the alkylation of diethylamine with allyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with soft nucleophiles such as active methylene compounds and piperidine.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions given its amine functionality.
Common Reagents and Conditions:
Nickel-based Catalysts: Used in substitution reactions to enhance reaction rates.
Bases: Such as sodium hydroxide, used in the initial synthesis.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, reactions with active methylene compounds can yield substituted amines.
科学研究应用
N,N-Diethylallylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.
Biology and Medicine: While specific biological applications are less documented, amines like this compound are often explored for their potential in drug development and biochemical research.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and ability to form stable compounds.
作用机制
The mechanism of action of N,N-Diethylallylamine in chemical reactions involves its role as a nucleophile. The nitrogen atom in the amine group has a lone pair of electrons that can attack electrophilic centers in other molecules, facilitating substitution reactions. In biological systems, similar mechanisms may apply, where the compound interacts with various molecular targets through its nucleophilic properties.
相似化合物的比较
N,N-Dimethylallylamine: Similar in structure but with methyl groups instead of ethyl groups.
N-Allylmethylamine: Contains one methyl and one allyl group attached to the nitrogen atom.
Uniqueness: N,N-Diethylallylamine is unique due to its specific combination of ethyl and allyl groups, which confer distinct reactivity and physical properties. Compared to its dimethyl counterpart, it may exhibit different steric and electronic effects, influencing its behavior in chemical reactions.
属性
IUPAC Name |
N,N-diethylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJUTZQGZBKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063973 | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-17-1 | |
| Record name | N,N-Diethyl-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?
A1: this compound demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in this compound, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]
Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving this compound?
A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in this compound. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.
Q3: Can you provide an example of this compound participating in a catalytic reaction other than palladium-catalyzed allylation?
A3: Yes, research has shown that this compound can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of this compound to engage in catalytic isomerization processes. []
Q4: Are there any studies investigating the stability of this compound under different conditions?
A4: One study explored the stability of this compound when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for this compound to undergo unexpected reactions under specific conditions and with highly reactive reagents.
Q5: Has this compound been used in any polymerization reactions?
A5: Yes, research indicates that this compound can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing this compound and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(this compound) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []
Q6: What analytical techniques have been employed to characterize this compound and its derivatives?
A6: Various analytical techniques have been used to characterize this compound and its reaction products. These include:
- NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]
- Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []
- Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []
- Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []
- Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)

![6-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1294246.png)









